molecular formula C16H25N3O B3940132 1-(2-methoxyphenyl)-4-(3-piperidinyl)piperazine

1-(2-methoxyphenyl)-4-(3-piperidinyl)piperazine

Cat. No. B3940132
M. Wt: 275.39 g/mol
InChI Key: BXHPSALNYNHLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenyl)-4-(3-piperidinyl)piperazine (MeOPP) is a piperazine derivative that has gained attention in recent years due to its potential use in scientific research. MeOPP has been found to have unique properties that make it useful in various fields of study, including neuroscience, pharmacology, and toxicology.

Mechanism of Action

1-(2-methoxyphenyl)-4-(3-piperidinyl)piperazine acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By binding to this receptor, 1-(2-methoxyphenyl)-4-(3-piperidinyl)piperazine can modulate the release of neurotransmitters such as serotonin and dopamine, which are important in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-(3-piperidinyl)piperazine has been found to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, changes in brain activity, and alterations in behavior. These effects have been observed in both animal and human studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-methoxyphenyl)-4-(3-piperidinyl)piperazine in lab experiments is its high affinity for the 5-HT1A receptor, which makes it useful in the study of neurological disorders. However, one limitation is that 1-(2-methoxyphenyl)-4-(3-piperidinyl)piperazine is relatively new and there is still much to be learned about its properties and potential uses.

Future Directions

There are a number of future directions that could be pursued in the study of 1-(2-methoxyphenyl)-4-(3-piperidinyl)piperazine. For example, further research could be conducted to explore the potential therapeutic uses of 1-(2-methoxyphenyl)-4-(3-piperidinyl)piperazine in the treatment of neurological disorders such as depression and anxiety. Additionally, studies could be carried out to investigate the potential side effects and long-term effects of 1-(2-methoxyphenyl)-4-(3-piperidinyl)piperazine use. Finally, research could be conducted to identify other receptors that 1-(2-methoxyphenyl)-4-(3-piperidinyl)piperazine may bind to, which could provide insights into its potential uses in other areas of study.

Scientific Research Applications

1-(2-methoxyphenyl)-4-(3-piperidinyl)piperazine has been used in a variety of scientific studies, particularly in the field of neuroscience. It has been found to have an affinity for serotonin receptors, specifically the 5-HT1A receptor. This makes it useful in the study of various neurological disorders such as depression and anxiety.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-piperidin-3-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-20-16-7-3-2-6-15(16)19-11-9-18(10-12-19)14-5-4-8-17-13-14/h2-3,6-7,14,17H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHPSALNYNHLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-4-piperidin-3-ylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.